molecular formula C6H11NO B1464646 (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine CAS No. 1082041-24-4

(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine

Cat. No.: B1464646
CAS No.: 1082041-24-4
M. Wt: 113.16 g/mol
InChI Key: SBUCEWQGSWXYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine: is an organic compound that features a pyran ring structure with an amine group attached to the 3-position of the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine typically involves the reaction of 5,6-dihydro-2H-pyran-3-methanol with an amine source under suitable conditions. One common method involves the use of reductive amination, where the alcohol group is converted to an amine using reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions: (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction may produce more saturated amines.

Scientific Research Applications

Chemistry: In organic synthesis, (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its amine group can interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-4-6-2-1-3-8-5-6/h2H,1,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUCEWQGSWXYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine
Reactant of Route 2
(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine
Reactant of Route 3
(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine
Reactant of Route 4
(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine
Reactant of Route 5
(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine
Reactant of Route 6
(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.